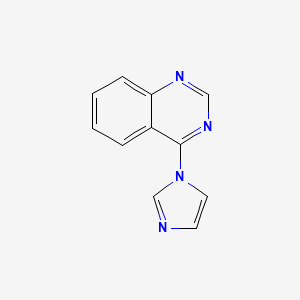

4-Imidazol-1-ylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)11(14-7-13-10)15-6-5-12-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQSDCKYYKELJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Imidazol 1 Ylquinazoline Derivatives

Strategic Approaches for the Synthesis of the 4-Imidazol-1-ylquinazoline Scaffold

The construction of the this compound framework relies on a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, diversity, and regioselectivity.

Multi-Component Reactions in Quinazoline-Imidazole Conjugation

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecular architectures, including quinazoline-imidazole conjugates. researchgate.netnih.gov These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the synthesis of polycyclic quinazolinones. nih.gov This approach allows for the generation of diverse scaffolds in a limited number of steps, highlighting the efficiency of MCRs in constructing biologically relevant compounds. nih.gov Microwave-assisted MCRs have also proven effective, offering enhanced selectivity, purity, and reproducibility, often with significantly shorter reaction times and higher yields. researchgate.net The use of magnetic ionic liquids as catalysts in MCRs for quinazoline (B50416) synthesis has also been reported, providing an atom-efficient and environmentally friendly methodology. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper, Palladium) for N-Arylation

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-N bonds, a key step in the synthesis of 4-imidazol-1-ylquinazolines. acs.orgnih.gov Both copper and palladium catalysts have been extensively utilized for the N-arylation of imidazoles with quinazoline precursors.

Copper-catalyzed Ullmann-type C-N coupling reactions are a well-established method for this transformation. acs.org For instance, the reaction of 2-(2-bromophenyl)-1H-imidazole derivatives with various azoles, including imidazole (B134444), in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) affords the corresponding N-arylated products. acs.org This can be followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, also catalyzed by a copper species like copper(II) acetate (B1210297), to yield fused imidazo[1,2-c]quinazolines. acs.org

Palladium-catalyzed reactions have also been instrumental in quinazoline synthesis. frontiersin.org Novel magnetically recoverable palladium catalysts have been developed for the sustainable synthesis of quinazolinones via a multicomponent strategy, demonstrating high catalytic activity and the ability to be recycled. frontiersin.org These reactions showcase the versatility of transition metal catalysis in forging the crucial N-aryl bond in this compound systems. acs.orgfrontiersin.org

Regioselective Synthesis and Reaction Optimization Protocols

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted this compound derivatives. The inherent asymmetry of both the quinazoline and imidazole rings can lead to the formation of multiple isomers. Therefore, the development of regioselective synthetic methods is paramount.

For instance, the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine can regioselectively produce 1-alkyl-4-imidazolecarboxylates. nih.gov Similarly, a method for the regioselective synthesis of 1,4-disubstituted imidazoles has been developed, which proceeds with complete regioselectivity and is applicable to a diverse range of N-substituents. rsc.org The control of reaction conditions, such as the choice of solvent, temperature, and catalyst, is crucial for directing the reaction towards the desired regioisomer. rsc.org Optimization of these parameters is often necessary to maximize the yield of the target compound and minimize the formation of unwanted byproducts. A convenient and regioselective method for constructing functionalized pyrazolo[4,3-c]pyridines has been developed based on the intramolecular amination of 4-pyridones with hydrazines. nih.gov

One-Pot Synthetic Routes for Enhanced Efficiency

The synthesis of benzimidazolo[2,3-b]quinazolinone derivatives has been achieved through a one-pot multicomponent reaction promoted by a chitosan-based composite magnetic nanocatalyst. oup.com This approach provides a practical and environmentally friendly route to these complex heterocyclic systems in good to excellent yields. oup.com Similarly, one-pot methods for the synthesis of various imidazole derivatives under solvent-free conditions have been developed, highlighting the move towards greener chemical processes. asianpubs.org The development of one-pot, three-component annulation approaches for the synthesis of quinazoline derivatives has also been demonstrated, showcasing the broad applicability of this strategy. mdpi.com

Advanced Derivatization and Functionalization Strategies of the this compound Nucleus

Once the core this compound scaffold is assembled, further derivatization and functionalization can be undertaken to explore structure-activity relationships and fine-tune the properties of the molecule.

Modifications and Substitutions on the Quinazoline Ring System

The quinazoline ring system is amenable to a variety of modifications and substitutions, allowing for the introduction of diverse functional groups. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the quinazoline core, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov

Various catalytic systems, including those based on cobalt, manganese, and iron, have been employed for the synthesis and functionalization of quinazolines. frontiersin.orgnih.gov For example, cobalt-catalyzed isocyanide insertion cyclization reactions have been used to synthesize benzoimidazoquinazoline amines. mdpi.com Furthermore, manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides provides an efficient route to 2-substituted quinazolines. mdpi.com These methods allow for the introduction of a wide range of substituents at various positions of the quinazoline ring, providing access to a large chemical space of this compound derivatives.

Data Tables

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinazoline Derivatives

| Catalyst/Reagents | Starting Materials | Product Type | Yield (%) | Reference |

| CuI, K2CO3, DMF; then Cu(OAc)2·H2O | 2-(2-bromophenyl)-1H-imidazole, azoles | Fused imidazo[1,2-c]quinazolines | 40-70 | acs.org |

| Magnetic Pd catalyst, K2CO3, PEG/water | Aryl/heteroaryl iodides, carbonyl source, 2-aminobenzamide | 2-Arylquinazolin-4(3H)-ones | 82-98 | frontiersin.org |

| bmim[FeCl4] | 2-aminobenzophenone, benzaldehyde, ammonium (B1175870) acetate | Quinazolines | 86-95 | frontiersin.org |

| Mn(I) catalyst, NNN-tridentate ligand | 2-aminobenzyl alcohols, primary amides | 2-Substituted quinazolines | 58-81 | nih.gov |

Chemical Diversification and Side-Chain Elaboration on the Imidazole Moiety

The functionalization of the imidazole ring within the this compound scaffold is a key strategy for modulating the physicochemical and biological properties of these derivatives. The imidazole ring is an electron-rich heterocycle, making it amenable to various chemical transformations, particularly electrophilic substitution. nih.gov The primary sites for these modifications are the carbon atoms of the imidazole ring, as the nitrogen at position 3 is typically involved in the linkage to the quinazoline core.

Strategic diversification often involves introducing a range of substituents onto the imidazole moiety to explore structure-activity relationships. nih.gov The imidazole ring contains an acidic proton and a basic nitrogen atom, which allows for various substitution reactions to create new heterocyclic structures. nih.gov Electrophilic substitution reactions preferentially occur at the C-4 or C-5 positions of the imidazole ring, while nucleophilic substitution is more common at the C-2 position. nih.gov

One common approach involves the use of pre-functionalized imidazole precursors that are then coupled to the quinazoline core. For instance, C-2 aroyl substituted imidazole derivatives can be synthesized and subsequently undergo further reactions. nih.gov These derivatives can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to form imidazolo methanol (B129727) intermediates. nih.gov These intermediates can then be subjected to substitution and cyclization reactions to build more complex side-chain structures. nih.gov

The table below summarizes common positions for substitution on the imidazole ring and the types of reactions employed.

| Imidazole Ring Position | Type of Reaction | Potential Substituents/Elaborations |

| C-2 | Nucleophilic Substitution | Aroyl groups, Alkyl groups, Amino groups |

| C-4 / C-5 | Electrophilic Substitution | Nitro groups, Halogens |

| C-2 Substituent | Side-Chain Modification | Reduction of carbonyls, Further substitution |

This targeted chemical diversification allows for the fine-tuning of the molecule's properties, such as its ability to interact with biological targets. nih.gov By systematically altering the side chains on the imidazole portion, researchers can enhance the binding affinity and selectivity of the compounds for specific applications. nih.gov

Mechanistic Insights into Derivatization Reactions

Understanding the reaction mechanisms underlying the derivatization of the this compound scaffold is crucial for designing efficient and selective synthetic routes. The reactivity of the molecule is governed by the electronic properties of both the quinazoline and imidazole rings.

The imidazole ring is classified as an electron-rich aromatic heterocycle due to the presence of a π-electron sextet. nih.gov This electronic character dictates its susceptibility to electrophilic attack, primarily at the C-4 and C-5 positions. nih.gov The mechanism of electrophilic substitution involves the attack of an electrophile on the electron-rich imidazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

Conversely, the C-2 position of the imidazole ring is more susceptible to nucleophilic attack. nih.gov This reactivity can be exploited for introducing various functional groups at this position. The mechanism often involves the formation of an intermediate that facilitates the substitution. For example, in the conversion of a thiohydantoin to an imidazolone, the reaction proceeds through a two-step sequence involving oxidation of the sulfur to a sulfinic acid, which is then displaced by a nucleophile like ammonia. nih.gov

In multi-step syntheses involving side-chain elaboration, the reaction pathway can involve several distinct mechanistic steps. For example, the synthesis of C-2 aroyl imidazole derivatives can be achieved in a one-pot, two-step reaction, followed by reduction. nih.gov The subsequent reaction of the resulting alcohol with a reagent like chloroacetyl chloride involves a substitution reaction, which is then followed by an intramolecular cyclization to form a new ring system. nih.gov The isolation of intermediate products during such a cyclization reaction can provide valuable insights into the stepwise progression of the mechanism. nih.gov

The table below outlines the mechanistic principles for substitutions on the imidazole moiety.

| Reaction Type | Attacking Species | Target Position on Imidazole Ring | Key Mechanistic Steps |

| Electrophilic Substitution | Electrophile (e.g., NO₂⁺) | C-4 / C-5 | Formation of resonance-stabilized cationic intermediate, deprotonation. nih.gov |

| Nucleophilic Substitution | Nucleophile (e.g., NH₃) | C-2 | Formation of an intermediate, displacement of a leaving group. nih.govnih.gov |

| Side-Chain Elaboration | Various (e.g., NaBH₄, Chloroacetyl chloride) | C-2 Substituent | Reduction of a carbonyl group, nucleophilic substitution, intramolecular cyclization. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds like 4-Imidazol-1-ylquinazoline. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and confirm the connectivity between the quinazoline (B50416) and imidazole (B134444) rings.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting pattern caused by neighboring protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

For this compound, the expected signals in the ¹H NMR spectrum would correspond to the protons on both the quinazoline and imidazole rings. rsc.orgchemicalbook.com The aromatic protons on the quinazoline portion would typically appear in a distinct downfield region, while the protons of the imidazole moiety would also have characteristic shifts. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum would display resonances for each of the 11 carbon atoms in the molecule, with the specific chemical shifts indicating the electronic environment of each carbon. rsc.orgorganicchemistrydata.orgchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data This table presents expected chemical shift ranges for the protons in this compound based on data from analogous structures.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinazoline Ring Protons | 7.5 - 9.0 | Multiplets, Doublets |

| Imidazole Ring Protons | 7.0 - 8.5 | Singlets, Doublets |

Table 2: Representative ¹³C NMR Spectral Data This table presents expected chemical shift ranges for the carbons in this compound based on data from analogous structures.

| Carbons | Expected Chemical Shift (δ, ppm) |

| Quinazoline Ring Carbons | 120 - 160 |

| Imidazole Ring Carbons | 115 - 140 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu A COSY spectrum of this compound would show cross-peaks between adjacent protons on the quinazoline's benzene (B151609) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.eduresearchgate.net This technique is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (²J or ³J coupling). sdsu.eduresearchgate.net For this compound, the most critical HMBC correlation would be between the protons on the imidazole ring and the C4 carbon of the quinazoline ring. This long-range correlation provides undeniable proof of the covalent link between the two heterocyclic systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. While less critical for establishing the basic connectivity of this planar molecule, it can help confirm assignments by showing spatial relationships between protons on the different rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to measure the mass-to-charge ratio (m/z) of a molecule with extremely high precision. nih.gov This accuracy allows for the determination of the elemental formula of a compound, providing a fundamental piece of evidence for its identity. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like this compound. semanticscholar.org The technique typically generates protonated molecules, [M+H]⁺, in the positive ion mode. semanticscholar.org In an HRMS-ESI experiment, the instrument measures the m/z of this molecular ion to several decimal places. nih.gov This high-precision measurement is then used to calculate the unique elemental composition. For this compound (C₁₁H₈N₄), the experimentally determined mass would be compared against the theoretical (calculated) exact mass to confirm the molecular formula. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| Protonated Molecule | C₁₁H₉N₄⁺ | 197.0873 | Within 5 ppm tolerance |

Analytical Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from the synthesis. These techniques are used for both the purification of the compound and the quantitative assessment of its purity level.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. tandfonline.comresearchgate.net For quinazoline and imidazole derivatives, reversed-phase HPLC is commonly employed. tandfonline.comnih.gov

A typical HPLC method for this compound would involve:

Column: A C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netnih.gov

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). tandfonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components.

Detection: A UV detector is commonly used, as the aromatic rings in the quinazoline and imidazole moieties absorb UV light. nih.gov The wavelength for detection would be set at a λmax of the compound to ensure maximum sensitivity.

Validation: A validated HPLC method provides confidence that the analysis is accurate, precise, and specific for the target compound. tandfonline.com The stability of the compound under the analytical conditions, often in a solvent like DMSO, is also confirmed to ensure that no degradation occurs during the analysis. researchgate.nettandfonline.com The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC) with Specific Derivatization Reagents for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. google.com However, many complex molecules, including those with polar functional groups like the imidazole and quinazoline moieties, may exhibit poor chromatographic behavior due to low volatility or a tendency to adsorb onto the GC column. Derivatization is a chemical modification process used to convert these analytes into more volatile and thermally stable derivatives, thereby improving their separation and detection by GC.

The process involves reacting the analyte with a derivatizing reagent to modify specific functional groups. For a compound like this compound, which contains nitrogen atoms within its heterocyclic rings, derivatization could enhance its volatility. Common derivatization strategies applicable to such structures include:

Silylation: This is one of the most common derivatization techniques, where active hydrogens in groups like -OH, -NH, and -SH are replaced by a trimethylsilyl (B98337) (TMS) group. google.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS derivatives are typically more volatile and less polar, leading to improved peak shape and resolution in GC analysis.

Acylation: This method introduces an acyl group into the molecule, which can be useful for analytes containing primary and secondary amines and hydroxyl groups.

Alkylation: This process forms esters, ethers, and amides, protecting active hydrogens and increasing volatility. Reagents like pentafluorobenzyl bromide (PFBBr) can be used to create derivatives that are highly sensitive to electron capture detectors (ECD).

The selection of a derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized for each specific analyte to ensure the reaction goes to completion. Although these techniques are standard practice, no published studies were identified that specifically apply them to the GC analysis of this compound.

Table 1: Common Derivatization Reagents for GC Analysis of Compounds with Active Hydrogens This table is based on general principles of GC derivatization, as specific data for this compound is not available.

| Derivatization Reagent | Abbreviation | Target Functional Groups | Typical Application |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | General purpose silylation for enhancing volatility. |

| Trimethylchlorosilane | TMCS | Catalyst for silylation | Used in combination with other silylating agents like BSTFA. |

Application of Mixed-Mode Chromatography in Analytical and Preparative Separations

Mixed-mode chromatography (MMC) is an advanced liquid chromatography technique that utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase, ion-exchange, and hydrophilic interaction (HILIC). This versatility allows for the separation of complex mixtures containing compounds with diverse polarities and charges, which can be challenging for single-mode chromatography.

For a molecule like this compound, which possesses both hydrophobic (the quinazoline ring system) and polar/ionizable (the imidazole nitrogen atoms) characteristics, MMC could be a highly effective tool for both analytical and preparative purposes. The stationary phase in MMC can simultaneously engage in hydrophobic interactions and ion-exchange interactions with the analyte. By carefully manipulating mobile phase parameters such as pH, ionic strength, and organic solvent concentration, the retention behavior can be finely tuned to achieve optimal separation.

Potential benefits of using MMC for this compound include:

Enhanced Selectivity: The ability to combine different retention mechanisms can resolve compounds that co-elute in single-mode systems.

Improved Retention of Polar Compounds: Traditional reversed-phase chromatography often provides insufficient retention for polar compounds; the ion-exchange or HILIC functionality in an MMC column can overcome this limitation.

High Compatibility with Mass Spectrometry (MS): MMC methods often use volatile buffers at concentrations lower than those used in traditional ion-exchange chromatography, making them more compatible with MS detection.

Research has demonstrated the utility of mixed-mode chromatography for separating structurally related compounds. For instance, a study on 4-(1H-imidazol-1-yl)aniline, which shares the imidazole moiety, utilized it as a ligand in a mixed-mode system for antibody purification, highlighting the utility of the imidazole structure's interactive properties. However, no specific applications of mixed-mode chromatography for the analytical or preparative separation of this compound have been documented in the reviewed literature.

Table 2: Potential Mixed-Mode Chromatography Interactions with this compound This table is hypothetical, illustrating potential interactions based on the compound's structure, as specific experimental data is not available.

| Interaction Mode | Structural Feature of this compound | Mobile Phase Condition for Modulation |

|---|---|---|

| Reversed-Phase (Hydrophobic) | Quinazoline ring system, Phenyl aspect | Percentage of organic solvent (e.g., acetonitrile, methanol) |

| Cation-Exchange (Ionic) | Protonated imidazole nitrogen atoms | pH (to control protonation state), Salt concentration (to compete for binding) |

While the principles of advanced chromatographic techniques such as Gas Chromatography with derivatization and Mixed-Mode Chromatography are well-established, their specific application to the compound this compound is not present in the accessible scientific literature. The information provided herein describes the general methodologies and their potential applicability to this molecule based on its inherent structural features. Further research is required to develop and publish specific analytical methods for the comprehensive characterization of this compound.

Based on the conducted searches, there is a lack of specific published computational and theoretical studies focused solely on the chemical compound “this compound.” While extensive research exists for various derivatives of both quinazoline and imidazole, and the computational methods outlined are standard in medicinal chemistry, specific data required to populate the requested article sections for this exact molecule are not available in the public domain.

The provided search results discuss Density Functional Theory (DFT), Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surface (MEP) mapping, and molecular docking for a wide range of related but structurally distinct molecules. irjweb.comnih.govnih.govresearchgate.net Using data from these derivatives would violate the strict requirement to focus exclusively on this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline without fabricating data. A proper computational investigation would need to be performed on the specific molecule of this compound to generate the necessary data for molecular geometry, conformational analysis, HOMO-LUMO energy gaps, charge distribution, and binding interactions with specific biological targets.

Computational and Theoretical Investigations of 4 Imidazol 1 Ylquinazoline

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For scaffolds related to 4-imidazol-1-ylquinazoline, such as dihydroquinazolinones and tetrasubstituted imidazoles, 3D-QSAR analyses have been effectively employed to understand their inhibitory mechanisms. nih.gov These models are instrumental in predicting the biological effects of novel derivatives and guiding the synthesis of more potent compounds. nih.gov

The development of predictive QSAR models involves generating a series of molecular descriptors for a set of compounds with known biological activities. These descriptors, which can be 2D or 3D, quantify various physicochemical properties of the molecules. nih.gov For imidazole (B134444) and quinazoline (B50416) derivatives, a common and powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.govpku.edu.cn

In a typical CoMFA study, the 3D structures of the compounds are aligned, and their steric and electrostatic fields are calculated at various grid points. nih.gov These field values serve as the molecular descriptors. The relationship between these descriptors and the biological activity (e.g., IC50 values) is then established using statistical methods like Partial Least Squares (PLS) regression. nih.gov To enhance the robustness and predictive power of the model, techniques such as genetic algorithms (GA) can be used for variable selection, combined with PLS regression for model generation. nih.gov The validity and predictive ability of the generated model are rigorously assessed, often using cross-validation techniques like the leave-one-out method and by predicting the activities of an external test set of compounds not used in model training. nih.gov

Table 1: Example of Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.75 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.95 | Represents the goodness of fit of the model to the training data. |

| Number of Components | 5 | The optimal number of principal components used in the PLS model. |

| Standard Error of Estimate | 0.28 | Measures the deviation of the predicted values from the experimental values. |

| F-statistic | 150.4 | Indicates the statistical significance of the regression model. |

A primary benefit of 3D-QSAR models like CoMFA is the generation of contour maps that visualize the regions where modifications to the molecular structure are likely to influence biological activity. nih.gov These maps highlight key structural features correlated with the desired biological effect.

Steric Fields: Contour maps for steric fields indicate areas where bulky substituents may enhance or diminish activity. For instance, green contours might suggest that adding a larger group at a specific position on the quinazoline or imidazole ring could improve target binding, whereas yellow contours might indicate regions where steric bulk is detrimental, possibly due to steric clashes within the receptor's active site. pku.edu.cn

Electrostatic Fields: These maps show regions where electrostatic properties are critical. Blue contours often signify that an increase in positive charge (e.g., by adding an electropositive group) is favorable for activity, while red contours suggest that an increase in negative charge (e.g., via an electronegative group) would be beneficial.

Through the analysis of these contour maps, researchers can deduce a pharmacophore model, which describes the essential steric and electronic features required for a molecule to bind to its biological target and exert its effect. This information is invaluable for the rational design of new this compound derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its derivatives, MD simulations provide critical insights into the conformational stability and dynamic behavior of the compound when bound to its biological target, such as a protein kinase or receptor. nih.gov

Simulations can reveal the stability of the ligand-protein complex by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period (e.g., 0-100 ns). nih.govnih.gov A stable RMSD value for the complex suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov RMSF analysis helps identify which parts of the protein and ligand are flexible or rigid, highlighting key amino acid residues that contribute to the binding interaction. nih.gov

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Studies on related quinazolinone hybrids have shown that strong hydrogen bond interactions maintained for a high percentage of the simulation time are indicative of a potent inhibitor. nih.gov This dynamic view of the compound-target interaction is crucial for understanding the mechanism of action and for designing molecules with optimized binding affinity and residence time. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Contexts

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound to assess its potential as a drug candidate. nih.gov In silico ADME prediction offers a rapid and cost-effective method to screen libraries of compounds and prioritize those with favorable pharmacokinetic profiles, reducing later-stage attrition. nih.govresearchgate.net

Various computational models and software platforms (e.g., ADMET Predictor™, ProTox) are used to predict a wide range of ADME-related properties for compounds like this compound. nih.govresearchgate.net These predictions are typically based on the compound's 2D or 3D structure and rely on QSAR models or rule-based systems derived from large datasets of experimental data. nih.gov

Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to renal clearance.

Toxicity: Early warnings for potential hepatotoxicity, carcinogenicity, or mutagenicity. researchgate.net

Drug-likeness: Evaluation based on established rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net

Table 2: Example of an In Silico ADME Profile for a Hypothetical this compound Derivative

| Property | Predicted Value/Classification | Optimal Range |

|---|---|---|

| Molecular Weight | 430.5 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 3.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Blood-Brain Barrier (BBB) Penetration | Low | Varies by target |

| Human Intestinal Absorption (HIA) | High | > 80% |

| CYP2D6 Inhibitor | No | No |

| Hepatotoxicity | Low Risk | Low Risk |

This preclinical assessment helps researchers to identify and address potential pharmacokinetic liabilities early, allowing for the optimization of the this compound scaffold to produce drug candidates with a higher probability of success. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Research Non Human Focus

Enzyme Inhibition and Modulation Studies

The interaction of 4-imidazol-1-ylquinazoline and its derivatives with various enzymes is a central area of its preclinical investigation. These studies aim to identify specific molecular targets and quantify the inhibitory potency of these compounds.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cellular survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers. nih.govnih.gov The PI3Kα isoform, in particular, is frequently mutated in tumors, making it a prime target for anticancer drug development. nih.gov Derivatives of the 4-aminoquinazoline scaffold have been identified as potent inhibitors of PI3Kα. nih.gov

In a study focused on 4-aminoquinazoline derivatives, a compound designated as 6b demonstrated selective and potent inhibition of PI3Kα kinase activity with an IC₅₀ value of 13.6 nM in a kinase assay. nih.gov Further investigation in HCT116 colorectal cancer cells confirmed that this compound effectively suppressed the PI3K/Akt signaling pathway. nih.gov Another research effort led to the development of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. nih.gov Among these, compound 13k was found to be a highly potent inhibitor of PI3Kα, with an IC₅₀ value of 1.94 nM. nih.gov These findings highlight the potential of the quinazoline (B50416) core structure to serve as a scaffold for powerful PI3Kα inhibitors. nih.gov

Table 1: Inhibition of PI3Kα by Quinazoline Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type |

| 6b | PI3Kα | 13.6 | Kinase Assay |

| 13k | PI3Kα | 1.94 | Kinase Assay |

| This table is interactive. Click on the headers to sort the data. |

The imidazole (B134444) ring is a key structural feature of azole-based therapeutic agents used against fungal and protozoan infections. nih.gov The primary mechanism of these agents is the inhibition of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047) and other critical sterols in these organisms. nih.govnih.gov Inhibition of CYP51 disrupts the integrity of the parasite's cell membrane, leading to growth arrest and cell death. nih.gov

Azole compounds, which include imidazoles, function by having a basic nitrogen atom from the azole ring coordinate to the heme iron atom within the active site of the CYP51 enzyme. nih.govnih.gov This interaction prevents the natural substrate from binding and being metabolized. nih.gov The effectiveness of azoles like ketoconazole (B1673606) and fluconazole (B54011) against protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease) has demonstrated that CYP51 is a viable target for antiparasitic drugs. nih.gov The presence of the imidazol-1-yl group in the this compound structure suggests a similar mechanism of action against protozoal pathogens that rely on the CYP51-dependent sterol biosynthesis pathway. nih.govwikimedia.org

Beyond kinases and CYP51, quinazoline-based compounds have been investigated for their activity against other enzyme targets. For instance, certain 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been identified as small molecule inhibitors of the protein lysine (B10760008) methyltransferase G9a, which is often over-expressed in cancer cells. nih.gov Other studies on structurally related compounds, such as nortopsentin analogs where an imidazole ring is a key component, have shown inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.net Furthermore, some imidazole-containing compounds have been found to act as tubulin polymerization inhibitors, targeting a fundamental component of the cellular cytoskeleton. nih.gov

Receptor Binding and Ligand-Dependent Signaling Pathway Modulation

The imidazole moiety is also found in compounds that bind to I₁-imidazoline receptors. capes.gov.brnih.gov Studies on these receptors have identified specific cellular signaling events that are triggered upon ligand binding. nih.gov The I₁-imidazoline receptor is notably not coupled to conventional G-protein signaling pathways, such as the activation or inhibition of adenylyl cyclase or inositol (B14025) phospholipid hydrolysis. capes.gov.brnih.gov Instead, its activation is linked to choline (B1196258) phospholipid hydrolysis, which leads to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid. capes.gov.brnih.gov The signaling pathways associated with the I₁-imidazoline receptor share similarities with those of the neurocytokine receptor family. capes.gov.brnih.gov

Cellular Effects in In Vitro Biological Models

The enzymatic inhibition and receptor binding activities of this compound and its analogs translate into measurable effects on cellular behavior in laboratory settings.

The antiproliferative activity of quinazoline derivatives has been evaluated against a wide array of human cancer cell lines. nih.govnih.gov The PI3Kα-inhibiting 4-aminoquinazoline derivative 6b was tested against a panel of six cancer cell lines, including HCT-116 (colon), MDA-MB-231 (breast), and A549 (lung), demonstrating potent antiproliferative effects. nih.gov Similarly, the highly potent PI3Kα inhibitor 13k showed submicromolar inhibitory activity against various tumor cell lines, with IC₅₀ values ranging from 0.09 μM to 0.43 μM, and was shown to induce apoptosis in HCC827 lung cancer cells. nih.gov

Other research has shown that different quinazoline derivatives can inhibit the growth of leukemia, melanoma, ovarian, and prostate cancer cell lines. nih.gov For example, a series of nortopsentin analogs, which contain indole (B1671886) and imidazole-like structures, exhibited antiproliferative activity against HCT-116 colorectal carcinoma cells with GI₅₀ values in the low micromolar range. researchgate.net Another study on imidazolidin-4-one (B167674) derivatives, which share the core imidazole ring, found that compound 9r had significant anticancer activity against colorectal cancer cell lines HCT116 and SW620. mdpi.com These studies collectively demonstrate the broad potential of compounds containing the quinazoline and imidazole scaffolds to inhibit the growth and viability of cancer cells from diverse origins.

Table 2: Antiproliferative Activity of Quinazoline/Imidazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) |

| 13k | HCC827 | Lung | IC₅₀ | 0.09 - 0.43 |

| Nortopsentin analog 1k | HCT-116 | Colorectal | GI₅₀ | 2.91 |

| Nortopsentin analog 4c | HCT-116 | Colorectal | GI₅₀ | 2.35 |

| Compound 9r | HCT116 / SW620 | Colorectal | - | Potent Activity |

| This table is interactive. Click on the headers to sort the data. |

Investigation of Apoptosis and Cell Cycle Progression in Cellular Systems

The induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle are hallmark mechanisms for many anticancer agents. Research into quinazoline derivatives has shown significant activity in these areas across various cancer cell lines.

For instance, a specific quinazolin-4-one derivative, referred to as compound 17 , has demonstrated potent pro-apoptotic activity in breast cancer cells. In MCF-7 cells, it was found to significantly increase apoptotic cell death, an effect accompanied by cell cycle arrest in the pre-G1 and G1 phases. When tested on MDA-MB-231 cells, the same compound also induced apoptosis but caused cell cycle disruption at the pre-G1 and S phases.

Another class of derivatives, 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines, has also been investigated. One potent compound from this series, 13k , was shown to induce cell cycle arrest at the G2/M phase in HCC827 non-small cell lung cancer cells. After 48 hours of treatment, the percentage of cells in the G2/M phase increased to 52.21%, compared to 20.84% in the control group. Similarly, other novel 3-methyl-quinazolinone derivatives, such as compound 5k , were also found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase and induce late-stage apoptosis at higher concentrations.

These studies collectively indicate that the quinazoline scaffold is a key element in designing compounds that can effectively modulate cell cycle progression and trigger apoptotic pathways in cancer cells.

Analysis of Intracellular Signaling Cascades and Gene Expression Profiles

The anticancer effects of quinazoline derivatives are often rooted in their ability to modulate critical intracellular signaling pathways and alter the expression of genes that regulate cell survival and proliferation.

The investigation of the quinazolin-4-one compound 17 in MCF-7 breast cancer cells revealed a significant impact on gene expression. The treatment led to an increased expression of several pro-apoptotic genes, including P53, PUMA, Bax, and caspases 3, 8, and 9. Concurrently, it caused a decrease in the expression of the anti-apoptotic gene Bcl2. Mechanistically, this compound was found to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors PI3K, AKT, and mTOR, effectively shutting down a major survival pathway for cancer cells.

Similarly, the PI3Kα inhibiting compound 13k was found to downregulate the protein levels of key cell cycle regulators, including cyclin B1, c-Myc, and CDK1. It also reduced the levels of both total and phosphorylated CHK1 and CDC25A, proteins essential for cell cycle checkpoint control. Many quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The quinazoline core is recognized as a "privileged scaffold" for developing EGFR tyrosine kinase inhibitors (TKIs), as it forms crucial hydrogen bonds within the ATP-binding site of the kinase domain.

In Vivo Efficacy and Mechanistic Studies in Non-Human Animal Models

Preclinical evaluation in animal models is a critical step to validate the therapeutic potential of new compounds. Quinazoline derivatives have been the subject of numerous in vivo studies, demonstrating their anticancer efficacy in various settings.

Assessment of Pharmacodynamic Markers in Disease-Relevant Animal Models

Pharmacodynamic (PD) markers are used to confirm that a drug is engaging its intended target in a living organism and exerting the desired biological effect. For kinase inhibitors, this often involves measuring the phosphorylation status of the target protein or its downstream substrates in tumor tissue. For example, in preclinical studies of CRF1 receptor antagonists, ex vivo binding assays using radiolabeled compounds were performed on cerebellar homogenates from treated rats to calculate an ED50, which represents the dose required to achieve 50% receptor occupancy in the brain. This method provides a direct measure of target engagement in vivo. While specific PD marker data for this compound are not available, this approach is standard for validating the mechanism of action of targeted therapies in animal models.

Evaluation of Biological Response and Efficacy in Established Animal Models (e.g., Xenograft models)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for assessing the in vivo efficacy of anticancer compounds. Several novel quinazoline derivatives have shown significant antitumor activity in such models.

For example, two covalent quinazoline inhibitors, 6d and 6h , were evaluated in NCI-H1975 lung cancer mice xenografts, a model known for carrying EGFR resistance mutations. The quinazolin-4-one derivative 17 , which showed potent in vitro activity, also affirmed its anti-tumor efficacy in a mouse model of breast cancer.

Potential Applications in Drug Discovery Research and Mechanistic Probes

Exploration as Chemical Probes for Elucidating Disease-Relevant Biological Pathways

A chemical probe is a small molecule that can be used to study and manipulate biological systems. Due to the prevalence of the quinazoline (B50416) scaffold in kinase inhibitors, derivatives of 4-imidazol-1-ylquinazoline are being explored as probes for various signaling pathways implicated in diseases such as cancer. The imidazole (B134444) moiety can act as a key interaction point, for instance, as a hydrogen bond acceptor, within the active sites of enzymes like kinases. By observing the cellular effects of these compounds, researchers can gain insights into the roles of specific proteins in disease progression.

The development of related heterocyclic systems, such as benzoimidazole[2,1-b]quinazoline-1(2H)-one, as fluorescent probes for metal ions like Cu(II) highlights the potential of incorporating the imidazolyl-quinazoline framework into tools for studying biological processes. Such probes can be instrumental in understanding the homeostasis of metal ions and their roles in various pathological conditions.

Rational Design and Optimization of Novel Analogs Based on Mechanistic Insights

Once a lead compound like this compound shows promise, medicinal chemists employ rational design strategies to create analogs with improved properties. This process is guided by an understanding of how the compound interacts with its biological target. For instance, if the imidazole nitrogen is found to be a critical hydrogen bond acceptor, analogs can be designed to optimize this interaction.

Structure-activity relationship (SAR) studies on related quinazoline derivatives have shown that modifications at various positions of the quinazoline ring and the appended heterocyclic group can significantly impact biological activity. For example, in a series of 4-anilino-quinazoline derivatives, the nature of the substituent on the aniline (B41778) ring was found to be crucial for inhibitory activity against epidermal growth factor receptor (EGFR) kinase. Similarly, for this compound, computational modeling and docking studies can predict which modifications are likely to enhance binding affinity and selectivity for a target of interest.

Strategies for Enhancing Target Selectivity and Potency through Chemical Modification

A major challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects. Chemical modification of the this compound scaffold is a key strategy to enhance both potency and selectivity.

Key Modification Strategies:

| Position of Modification | Potential Impact | Example from Related Compounds |

| Quinazoline C2-position | Can influence steric and electronic properties, potentially improving selectivity. | Introduction of small lipophilic groups can increase activity in some quinazoline-based inhibitors. |

| Quinazoline C6/C7-positions | Can be modified to interact with solvent-exposed regions of the target protein, enhancing affinity and selectivity. | Substitution with groups that can form additional hydrogen bonds or hydrophobic interactions has proven effective in other quinazoline series. |

| Imidazole Ring | Substitution on the imidazole ring can modulate the basicity and steric profile, fine-tuning interactions with the target. | In related imidazo[1,2-c]quinazolines, substituents on the fused imidazole ring significantly affected α-glucosidase inhibitory potency. |

By systematically synthesizing and testing a library of analogs with modifications at these key positions, researchers can develop compounds with optimized pharmacological profiles. For example, the introduction of a nitro group on a related quinoxalinone scaffold was found to be critical for its activity as an AMPA receptor antagonist.

Contribution to Understanding Fundamental Biological Processes through Compound Perturbation

Small molecule inhibitors are powerful tools for perturbing biological processes and thereby understanding their function. By selectively inhibiting a particular enzyme or blocking a specific protein-protein interaction, compounds derived from this compound can help to dissect complex cellular signaling networks.

For instance, if a this compound analog is found to be a potent and selective inhibitor of a particular kinase, it can be used to study the downstream effects of that kinase's activity. This can reveal new substrates for the kinase and elucidate its role in cellular processes such as proliferation, differentiation, and apoptosis. The use of kinase inhibitors to perturb signaling pathways has been instrumental in advancing our understanding of cancer biology and has led to the development of numerous targeted therapies.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of 4-Imidazol-1-ylquinazoline Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of novel therapeutics. For the this compound scaffold, these computational tools offer a powerful means to accelerate the identification of new analogs with enhanced potency and specificity.

Researchers are employing quantitative structure-activity relationship (QSAR) models, a ligand-based drug design approach, to correlate the structural features of quinazoline (B50416) derivatives with their biological activities. nih.gov By developing robust QSAR models, it is possible to predict the anticancer potential of novel, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov For instance, a study on a series of 31 quinazoline derivatives used multiple linear regression and principal component analysis to build a predictive QSAR model. nih.gov This model, validated through various statistical methods, guided the design of 18 new molecules with predicted enhanced inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.gov

Table 1: Application of AI/ML in Quinazoline Drug Discovery

| Technology | Application | Potential Benefit for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Rapidly screen virtual libraries of analogs to identify candidates with potentially higher efficacy. |

| Machine Learning-based Predictive Models | Identify and optimize privileged scaffolds like 4-anilinoquinazoline (B1210976). | Refine the this compound structure for improved target binding and reduced off-target effects. |

| Generative AI for De Novo Design | Create entirely new molecular structures with desired properties. | Discover novel analogs of this compound with unique mechanisms of action or improved drug-like properties. |

| ADMET Prediction Models | Forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Prioritize the synthesis of analogs with favorable pharmacokinetic and safety profiles, reducing late-stage attrition. nih.gov |

Application of Advanced In Vitro and Ex Vivo Organoid and 3D Culture Models for Efficacy and Mechanism Screening

Traditional two-dimensional (2D) cell cultures have long been the workhorse of preclinical drug screening. However, their limitations in recapitulating the complex microenvironment of human tissues are well-documented. researchgate.net The advent of three-dimensional (3D) cell culture and organoid models represents a significant leap forward, offering a more physiologically relevant platform for evaluating the efficacy and mechanism of action of compounds like this compound. researchgate.nettandfonline.com

Organoids are self-organizing, 3D microtissues derived from stem cells that mimic the architecture and function of native organs. mdpi-res.com These models are increasingly being used in cancer research to screen for new drugs and to study mechanisms of drug resistance. mdpi-res.com For quinazoline derivatives, which are often investigated for their anticancer properties, organoid models provide a superior system for predicting clinical response compared to 2D cultures. tandfonline.com The use of patient-derived organoids, in particular, opens the door to personalized medicine, where the effectiveness of a this compound analog could be tested on a patient's own tumor cells ex vivo.

The implementation of high-content screening (HCS) with 3D models allows for the multiparametric analysis of cellular responses to drug treatment, providing deeper insights into a compound's mechanism of action. researchgate.net While the widespread adoption of 3D models has been hampered by issues of cost and reproducibility, ongoing efforts to standardize culturing procedures are enhancing their reliability and biological relevance. researchgate.net

Development of Novel and Sustainable Synthetic Routes for Production

The development of environmentally friendly and economically viable synthetic methods is a key consideration in modern pharmaceutical chemistry. For the quinazoline scaffold, significant progress has been made in developing sustainable synthetic routes that utilize earth-abundant transition metals as catalysts. benthamdirect.com These methods offer an alternative to traditional syntheses that may rely on hazardous reagents or expensive noble metal catalysts.

Recent research has highlighted the use of first-row transition metals such as manganese (Mn), iron (Fe), nickel (Ni), and copper (Cu) to catalyze the modular assembly of the quinazoline heterocycle. benthamdirect.com These catalytic systems often exhibit a broad substrate scope and high functional group tolerance, making them suitable for the synthesis of a diverse range of quinazoline derivatives, including this compound. benthamdirect.com

One such approach involves the acceptorless dehydrogenative coupling, an atom-economical strategy that avoids the need for pre-functionalized substrates or external oxidants. frontiersin.org For example, manganese-catalyzed dehydrogenative annulation has been successfully employed for the synthesis of quinazolines. nih.govacs.org These greener synthetic strategies not only reduce the environmental impact of production but can also streamline the synthesis of complex molecules, potentially lowering manufacturing costs. frontiersin.orgfao.org

Exploration of Additional Novel Biological Targets and Therapeutic Areas

The quinazoline core is a well-established pharmacophore, with derivatives showing activity against a wide array of biological targets. While much of the focus has been on their use as anticancer agents, particularly as kinase inhibitors, the therapeutic potential of quinazolines extends far beyond oncology.

The versatility of the quinazoline scaffold suggests that this compound and its analogs could be repurposed or developed for other therapeutic areas. The exploration of novel biological targets is a crucial avenue for future research. This involves screening the compound against diverse panels of receptors, enzymes, and other proteins to identify new mechanisms of action and potential therapeutic applications. The broad-spectrum pharmacological activities associated with quinazoline compounds make this a particularly promising area of investigation. benthamdirect.com

Implementation of Fragment-Based and De Novo Design Approaches

Fragment-based drug discovery (FBDD) and de novo design are powerful strategies for the rational design of novel drug candidates. These approaches are particularly well-suited for optimizing the this compound scaffold.

In FBDD, small molecular fragments are screened for weak binding to the target protein. Hits are then grown or linked together to create a more potent lead compound. This method allows for the efficient exploration of the chemical space around the binding site of a target. For quinazoline derivatives, computational fragment-based methods have been used to design novel inhibitors of targets like EGFR. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules based on the structure of the target's binding site. This approach can be used to design compounds with optimal shape and electrostatic complementarity to the target. A de novo design method using quinazoline as a general molecular support has been proposed for the creation of potent and selective inhibitors. researchgate.net These computational design strategies, often used in conjunction with AI and machine learning, will be instrumental in developing the next generation of this compound-based therapeutics. nih.govtandfonline.com

Q & A

Q. What are the key synthetic methodologies for 4-Imidazol-1-ylquinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, or cross-coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for imidazole-quinazoline coupling due to their ability to stabilize intermediates .

- Catalysts : Palladium or copper-based catalysts are critical for Suzuki-Miyaura or Ullmann-type couplings to form aryl-imidazole bonds .

- Temperature control : Reactions often require precise heating (e.g., 80–120°C) to avoid side-product formation .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is essential for isolating high-purity products (>95%) .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, imidazole protons typically appear as singlets at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., quinazoline C-N bond: ~1.33 Å; imidazole ring planarity) .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=N stretches (~1600 cm⁻¹) and aromatic C-H bends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test alternatives to Pd catalysts (e.g., Ni or Fe complexes) to reduce cost and improve atom economy .

- Solvent-Free Reactions : Explore mechanochemical synthesis (ball milling) to minimize solvent use and improve reaction rates .

- Flow Chemistry : Continuous flow systems enable precise temperature control and higher reproducibility for multi-step syntheses .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Evaluate variations in assay conditions (e.g., cell lines, incubation times, compound concentrations) across studies .

- Structural Confirmation : Ensure synthesized compounds are re-characterized (via NMR/MS) to rule out impurities affecting bioactivity .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate to validate potency and rule out false positives .

Table 2: Example of Bioactivity Data Discrepancies

| Study | Target (IC₅₀, nM) | Assay Conditions | Reference |

|---|---|---|---|

| A | EGFR: 12 ± 2 | HeLa cells, 48h | |

| B | EGFR: 45 ± 5 | A549 cells, 24h |

Q. What computational approaches are used to predict the reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution in the quinazoline ring to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulates interactions with kinase targets (e.g., EGFR, VEGFR) using software like AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .

Q. How does this compound participate in coordination chemistry, and what are its applications in catalysis?

Methodological Answer:

- Metal Coordination : The imidazole nitrogen and quinazoline π-system can bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

- Applications : Metal complexes may serve as catalysts in C-C coupling reactions or oxidation processes. For example, Cu-4-Imidazol-1-ylquinazoline catalyzes Suzuki-Miyaura reactions with >80% yield .

Q. What advanced analytical methods ensure batch-to-batch consistency in this compound production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.